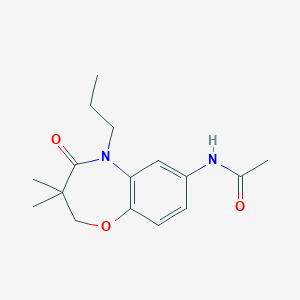![molecular formula C21H25N3O2S2 B2887096 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-49-7](/img/structure/B2887096.png)
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound belongs to the family of pyrimidoquinolines, known for their wide range of biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multistep process. One common method starts with the cyclization of suitable thiophene derivatives with butylsulfanyl and other precursors in the presence of a base. The reaction conditions often include:
Temperature: 100-150°C
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Industrial Production Methods
In industrial settings, the production of this compound might involve more scalable techniques such as:
Continuous flow reactors to ensure consistent product quality and yield.
Optimization of reaction times and temperatures to maximize efficiency and reduce costs.
化学反应分析
Types of Reactions
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Where the sulfur atom is oxidized to a sulfone or sulfoxide using reagents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the nitrogen-containing ring using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: The thiophene ring may undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, catalytic hydrogenation
Solvents: DMF, DMSO, Toluene
科学研究应用
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing more complex molecules.
Biology
Biologically, 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medically, this compound’s derivatives are being explored for their potential therapeutic applications, particularly in treating bacterial infections and certain types of cancer.
Industry
Industrially, it might be used in developing new materials with specific properties such as enhanced stability and reactivity.
作用机制
The compound exerts its effects through multiple mechanisms. It often interacts with cellular targets such as enzymes or receptors. For instance, its antimicrobial activity might be due to the inhibition of bacterial enzyme function, while its anticancer properties could be related to disrupting cellular signaling pathways essential for tumor growth.
相似化合物的比较
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic structure. Similar compounds include:
Quinoline derivatives
Pyrimido[4,5-b]quinoline analogs
Thiophene-containing heterocycles
These similar compounds differ in their specific biological activities and reactivity profiles, which makes this compound a unique subject for extensive research.
There you go! Now tell me what you think of this.
属性
IUPAC Name |
2-butylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-9-27-14)15-12(22-18)10-21(2,3)11-13(15)25/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYGZMJLZDTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
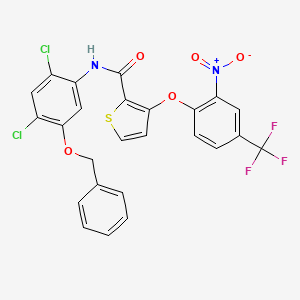
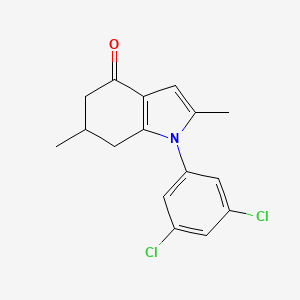
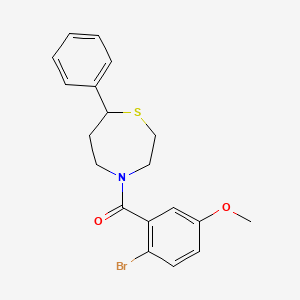
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
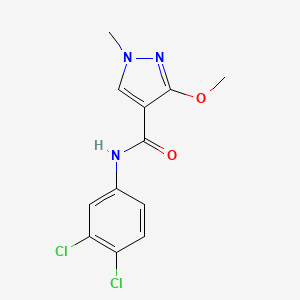
![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
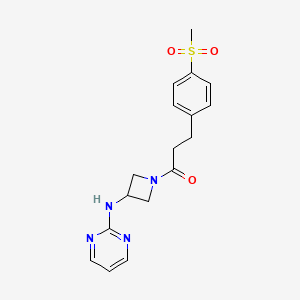
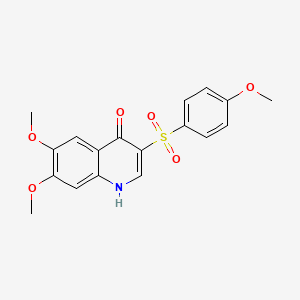
![ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
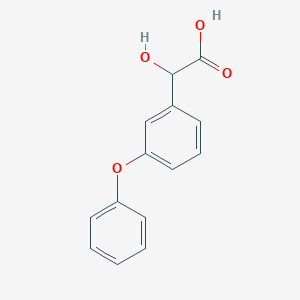
![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)
